1-Bromo-3-[(n-pentyloxy)methyl]benzene
Description
1-Bromo-3-[(n-pentyloxy)methyl]benzene is a brominated aromatic compound featuring a pentyloxymethyl substituent at the meta position of the benzene ring. The bromine atom at the para position makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), while the pentyloxymethyl group may influence solubility and reactivity .
Properties
IUPAC Name |
1-bromo-3-(pentoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h5-7,9H,2-4,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXPSUYVJUMXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(n-pentyloxy)methyl]benzene can be synthesized through several synthetic routes. One common method involves the bromination of 3-(n-pentyloxy)toluene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature to ensure selective bromination at the meta-position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(n-pentyloxy)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromo group can be reduced to form a corresponding alkyl bromide.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Bromo-3-[(n-pentyloxy)methyl]benzoic acid
Reduction: 1-Bromo-3-[(n-pentyloxy)methyl]benzyl alcohol
Substitution: 1-(n-pentyloxy)-3-aminobenzene or 1-(n-pentyloxy)-3-methoxybenzene
Scientific Research Applications
Chemical Properties and Structure
1-Bromo-3-[(n-pentyloxy)methyl]benzene is characterized by the presence of a bromine atom and a pentyloxy group attached to a benzene ring. Its molecular formula is . The compound's structure allows it to participate in a variety of chemical reactions, making it an essential building block in synthetic chemistry.
Pharmaceutical Synthesis
Role as an Intermediate:
1-Bromo-3-[(n-pentyloxy)methyl]benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups, which can lead to the development of new therapeutic agents.
Case Studies:
- GPR88 Agonists: Research has shown that derivatives of this compound can be synthesized to create potent GPR88 agonists, which have implications in treating neurological conditions. For instance, compounds derived from 1-bromo-3-[(n-pentyloxy)methyl]benzene have demonstrated significant activity in receptor binding assays, indicating their potential as drug candidates .
Material Science
Development of Advanced Materials:
The unique properties of 1-Bromo-3-[(n-pentyloxy)methyl]benzene make it suitable for applications in material science. It is utilized in creating polymers and advanced materials that require specific thermal and mechanical properties.
Applications:
- Polymer Synthesis: The compound can be used as a monomer or co-monomer in polymerization reactions, leading to materials with enhanced solubility and film-forming properties. This is particularly valuable in the development of coatings and films for electronic applications .
Organic Chemistry
Building Block for Complex Molecules:
In organic synthesis, 1-Bromo-3-[(n-pentyloxy)methyl]benzene acts as a versatile building block for constructing more complex organic molecules. Its reactivity allows for various coupling reactions, including Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds.
Synthetic Routes:
- Suzuki-Miyaura Coupling: This reaction involves the coupling of 1-Bromo-3-[(n-pentyloxy)methyl]benzene with boronic acids to form biaryl compounds. This method is favored for its efficiency and ability to produce high yields of desired products .
Mechanism of Action
The mechanism by which 1-Bromo-3-[(n-pentyloxy)methyl]benzene exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes through its bromo group, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-Bromo-3-[(n-pentyloxy)methyl]benzene with key analogs based on substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Physical Properties :
- Alkoxy chain length (e.g., butoxy vs. pentyloxy vs. hexyloxy) correlates with molecular weight and boiling points. Longer chains increase hydrophobicity, as seen in 3c (butoxy) and 3f (hexyloxy) .
- Electron-withdrawing groups like trifluoromethoxy (in C₇H₄BrF₃O) lower electron density at the benzene ring, enhancing reactivity in electrophilic substitutions .
Reactivity and Applications: Bromine at the para position enables cross-coupling reactions. For example, 1-bromo-3-(methoxymethyl)benzene serves as a precursor in metal-catalyzed C–H functionalization . Compounds with ether linkages (e.g., 11d) are prioritized in medicinal chemistry due to improved bioavailability. Compound 11d, with a phenolic ether, showed 90% synthetic yield, suggesting efficient scalability .
Structural Complexity and Synthesis :
Biological Activity
1-Bromo-3-[(n-pentyloxy)methyl]benzene, a brominated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its effects on different biological systems, mechanisms of action, and relevant case studies.
The chemical structure of 1-Bromo-3-[(n-pentyloxy)methyl]benzene is characterized by a bromine atom attached to a benzene ring that also contains a pentyloxy group. This structural configuration may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that halogenated aromatic compounds, such as 1-Bromo-3-[(n-pentyloxy)methyl]benzene, can exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. For instance, brominated compounds have been noted for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Some studies suggest that brominated aromatic compounds can induce cytotoxic effects in cancer cells. The mechanisms often involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .
The mechanisms through which 1-Bromo-3-[(n-pentyloxy)methyl]benzene exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, leading to disrupted cellular functions.
- Interference with Cell Membrane Integrity : The lipophilic nature of the pentyloxy group may enable the compound to integrate into lipid membranes, affecting membrane fluidity and permeability .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of brominated compounds, 1-Bromo-3-[(n-pentyloxy)methyl]benzene demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another research effort focused on the cytotoxic effects of halogenated compounds on breast cancer cell lines. The study found that treatment with 1-Bromo-3-[(n-pentyloxy)methyl]benzene resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound induced apoptosis through ROS generation and activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
